molecular formula C12H24N2O3 B15224476 (S)-tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate

(S)-tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate

Cat. No.: B15224476
M. Wt: 244.33 g/mol
InChI Key: CVVGLISFAATIQX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate is a chemical compound that features a piperidine ring, a hydroxyethyl group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by a hydroxyethyl moiety.

    Attachment of the tert-Butyl Carbamate: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative with altered properties.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine ring structures, such as piperidine-4-carboxylic acid and piperidine-4-carboxamide.

    Hydroxyethyl Derivatives: Compounds with hydroxyethyl groups, such as 2-hydroxyethylamine and 2-hydroxyethylcarbamate.

    Carbamate Derivatives: Compounds with carbamate linkages, such as tert-butyl carbamate and methyl carbamate.

Uniqueness

(S)-tert-Butyl (2-hydroxy-2-(piperidin-4-yl)ethyl)carbamate is unique due to its combination of a piperidine ring, hydroxyethyl group, and tert-butyl carbamate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[(2S)-2-hydroxy-2-piperidin-4-ylethyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-8-10(15)9-4-6-13-7-5-9/h9-10,13,15H,4-8H2,1-3H3,(H,14,16)/t10-/m1/s1

InChI Key

CVVGLISFAATIQX-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C1CCNCC1)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCNCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.